Ethyl 2-bromo-3-iodobenzoate
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Overview
Description
Ethyl 2-bromo-3-iodobenzoate is an organic compound with the molecular formula C9H8BrIO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by bromine and iodine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-3-iodobenzoate can be synthesized through a multi-step process involving the bromination and iodination of ethyl benzoate. The typical synthetic route includes:
Bromination: Ethyl benzoate is first brominated using bromine in the presence of a catalyst such as iron (III) bromide to yield ethyl 2-bromobenzoate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-3-iodobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts are often used in the presence of bases like potassium carbonate or cesium carbonate in solvents such as tetrahydrofuran (THF) or toluene.
Major Products Formed
Substitution Reactions: Products include ethyl 2-azido-3-iodobenzoate or ethyl 2-bromo-3-thiobenzoate.
Coupling Reactions: Products include biaryl compounds or styrene derivatives, depending on the coupling partner used.
Scientific Research Applications
Ethyl 2-bromo-3-iodobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: Its derivatives are investigated for potential therapeutic applications, including anti-cancer and anti-inflammatory agents.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-3-iodobenzoate involves its ability to undergo various chemical transformations due to the presence of reactive bromine and iodine atoms. These transformations allow it to interact with different molecular targets and pathways, leading to the formation of new compounds with desired properties. For example, in medicinal chemistry, its derivatives can inhibit specific enzymes or receptors, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-bromo-4-iodobenzoate
- Ethyl 3-bromo-2-iodobenzoate
- Ethyl 2-chloro-3-iodobenzoate
Uniqueness
Ethyl 2-bromo-3-iodobenzoate is unique due to the specific positioning of the bromine and iodine atoms on the benzene ring, which imparts distinct reactivity compared to its isomers. This unique reactivity makes it a valuable intermediate in organic synthesis, allowing for the selective formation of complex molecules .
Properties
Molecular Formula |
C9H8BrIO2 |
---|---|
Molecular Weight |
354.97 g/mol |
IUPAC Name |
ethyl 2-bromo-3-iodobenzoate |
InChI |
InChI=1S/C9H8BrIO2/c1-2-13-9(12)6-4-3-5-7(11)8(6)10/h3-5H,2H2,1H3 |
InChI Key |
NRKFXMODZOVFIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)I)Br |
Origin of Product |
United States |
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